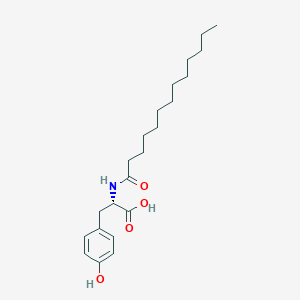
N-(4-hydroxyphenyl)acetamide;morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic compound. Morpholine is an organic chemical compound with the formula O(CH2CH2)2NH.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-(4-hydroxyphenyl)acetamide involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to a high selectivity of 85% for N-(4-hydroxyphenyl)acetamide under optimized conditions . Another method involves the reaction of N-phenyl acetamide analogs with chlorosulfonic acid and morpholine to produce sulfonamide-morpholine derivatives .
Industrial Production Methods
Industrial production of N-(4-hydroxyphenyl)acetamide often involves multistep procedures using raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes, however, face challenges related to sustainability and low overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The compound can be reduced to 4-aminophenol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and amide groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like chlorosulfonic acid and morpholine are used for sulfonamide-morpholine derivatives
Major Products
Oxidation: Quinone imine derivatives.
Reduction: 4-aminophenol.
Substitution: Sulfonamide-morpholine derivatives
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)acetamide and its derivatives have numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing various chemical compounds.
Biology: Studied for its interactions with biological molecules and its role as a ligand in metal complexes.
Medicine: Widely used as an analgesic and antipyretic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Wirkmechanismus
N-(4-hydroxyphenyl)acetamide exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, important mediators of inflammation, pain, and fever. The compound’s hydroxyl and amide groups play a crucial role in its interaction with COX enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminophenol: A precursor in the synthesis of N-(4-hydroxyphenyl)acetamide.
Phenacetin: An analgesic and antipyretic compound similar to N-(4-hydroxyphenyl)acetamide but with different pharmacokinetic properties.
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) with similar analgesic and antipyretic properties but different mechanisms of action
Uniqueness
N-(4-hydroxyphenyl)acetamide is unique due to its relatively low side effect profile compared to other NSAIDs like ibuprofen. It is also less likely to cause gastrointestinal issues, making it a preferred choice for pain and fever management .
Eigenschaften
CAS-Nummer |
489438-30-4 |
|---|---|
Molekularformel |
C36H63N7O9 |
Molekulargewicht |
737.9 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)acetamide;morpholine |
InChI |
InChI=1S/2C8H9NO2.5C4H9NO/c2*1-6(10)9-7-2-4-8(11)5-3-7;5*1-3-6-4-2-5-1/h2*2-5,11H,1H3,(H,9,10);5*5H,1-4H2 |
InChI-Schlüssel |
YUVDIRQZWOCLLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(=O)NC1=CC=C(C=C1)O.C1COCCN1.C1COCCN1.C1COCCN1.C1COCCN1.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)

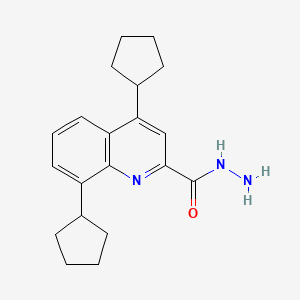
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
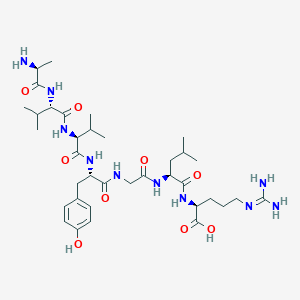
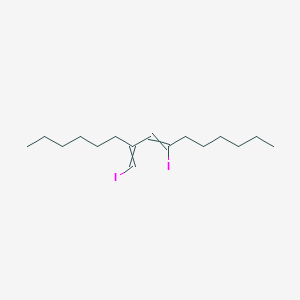
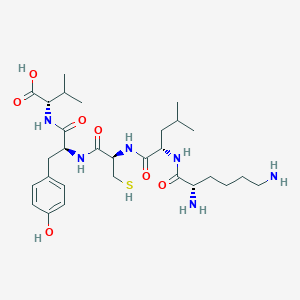
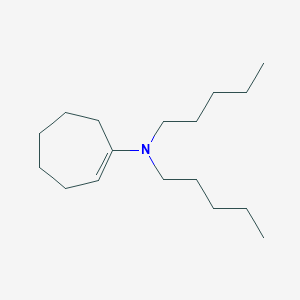
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
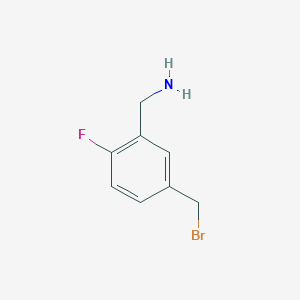
![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)

